N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-(4-methoxyphenyl)acetamide (Hit-1) [] is a compound identified through virtual screening as a potential inhibitor of FGFR-1. It was discovered based on its structural similarity and shared pharmacophoric features with Infigratinib, an FDA-approved drug for treating cholangiocarcinoma, a rare bile duct cancer [].
Based on the available information, the primary potential application of N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-(4-methoxyphenyl)acetamide (Hit-1) is as a potential inhibitor of FGFR-1 []. This prediction stems from its structural similarities and shared pharmacophoric features with Infigratinib, a known FGFR inhibitor.
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9